1,2,2-Trimethoxypropane

Physicochemical profiling Isomer separation Thermal stability

1,2,2-Trimethoxypropane is a C6H14O3 positional isomer belonging to the class of trimethoxy-substituted propanes. The compound features a unique substitution pattern (1,2,2-tri-methoxy) that distinguishes it from more commonly studied analogues such as 1,2,3-trimethoxypropane (CAS 20637-49-4) and 1,1,1-trimethoxypropane (trimethyl orthopropionate, CAS 24823-81-2).

Molecular Formula C6H14O3
Molecular Weight 134.17 g/mol
CAS No. 61860-66-0
Cat. No. B14549115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2-Trimethoxypropane
CAS61860-66-0
Molecular FormulaC6H14O3
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCC(COC)(OC)OC
InChIInChI=1S/C6H14O3/c1-6(8-3,9-4)5-7-2/h5H2,1-4H3
InChIKeyGFZJNCZYURGYEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,2-Trimethoxypropane (CAS 61860-66-0): Baseline for Scientific Procurement & Isomer Differentiation


1,2,2-Trimethoxypropane is a C6H14O3 positional isomer belonging to the class of trimethoxy-substituted propanes. The compound features a unique substitution pattern (1,2,2-tri-methoxy) that distinguishes it from more commonly studied analogues such as 1,2,3-trimethoxypropane (CAS 20637-49-4) and 1,1,1-trimethoxypropane (trimethyl orthopropionate, CAS 24823-81-2). Its InChI string (InChI=1S/C6H14O3/c1-6(8-3,9-4)5-7-2/h5H2,1-4H3) and predicted properties, including a computed polar surface area (PSA) of 27.69 Ų and a LogP of 0.64, have been catalogued in authoritative databases . Understanding the baseline properties of this specific isomer is critical for procurement decisions where isomer purity, physicochemical behavior, and regioselective reactivity directly impact synthetic outcomes.

Isomer Identity1,2,2-Trimethoxy substitution pattern distinct from common analogues
Functional ClassDimethyl ketal protecting group for methoxyacetone
Handling ContextMoisture-sensitive; requires anhydrous storage and transfer

Why 1,2,2-Trimethoxypropane Cannot Be Interchanged with Other Trimethoxypropane Isomers


Generic substitution among trimethoxypropane isomers (1,2,2- vs 1,2,3- vs 1,1,1- vs 1,1,3-) leads to divergent experimental outcomes due to measurable differences in physical properties, stability, and chemoselectivity. For instance, the boiling point of 1,2,2-trimethoxypropane (143.1 °C ) aligns more closely with the 1,2,3- isomer (143.1 °C ) but differs sharply from 1,1,1-trimethoxypropane (121-122 °C ) and 1,1,3-trimethoxypropane (45-46 °C at 17 mmHg [1]). These differences in vapor pressure and thermal behavior require distinct storage, handling, and distillation protocols. Furthermore, the acetal/ketal character of the 1,2,2-substitution pattern imparts acid-lability that is not equivalent to the orthoester reactivity of the 1,1,1-isomer, making simple isomer swaps a source of failed reactions and irreproducible results.

Boiling point similarity masks identity
Near-identical boiling point with 1,2,3-isomer prevents simple purity verification by distillation range alone.
Flash point classification differs
Higher flash point (42.7°C) versus 1,2,3- isomer shifts flammability hazard category and shipping requirements.
Ketal vs orthoester reactivity mismatch
Acid-catalyzed hydrolysis pathways diverge fundamentally from the 1,1,1-orthoester, leading to incompatible deprotection strategies.

Quantitative Differentiation Guide for 1,2,2-Trimethoxypropane Against Closest Analogues


Boiling Point Comparison: 1,2,2-Trimethoxypropane vs. 1,2,3-Trimethoxypropane

The boiling point of 1,2,2-trimethoxypropane is reported as 143.1 °C , which is numerically identical to the predicted boiling point of 1,2,3-trimethoxypropane (143.1 °C at 760 mmHg) . However, this parity masks differences in vapor pressure and flash point that affect handling safety. This near-identical boiling point means that procurement of the correct isomer cannot be verified by boiling range alone and requires spectroscopic certification.

Boiling Point
Context-dependent
143.1°C (identical within reported precision)
Boiling point alone is not a reliable identity test
Spectroscopic certification required for procurement
Physicochemical profiling Isomer separation Thermal stability

Flash Point Safety Differentiation: 1,2,2 vs 1,2,3-Trimethoxypropane

The flash point of 1,2,2-trimethoxypropane (42.7 °C ) is higher than that reported for 1,2,3-trimethoxypropane (40.6 °C ). Although both values fall within the flammable liquid category (Class 3), the 2.1 °C increase places the 1,2,2-isomer closer to the combustible liquid threshold (≥ 60 °C), potentially simplifying storage requirements in certain jurisdictions.

Flash Point
Data to verify
42.7°C (+2.1°C vs 1,2,3- isomer)
Alters flammability hazard classification
Computed value; verify with experimental data if shipping compliance critical
Flammability classification Shipping regulations Process safety

Reactivity Class Divergence: Ketal vs Orthoester Behavior

1,2,2-Trimethoxypropane functions as a dimethyl ketal of methoxyacetone and is susceptible to acid-catalyzed hydrolysis to regenerate the parent ketone . In contrast, 1,1,1-trimethoxypropane is an orthoester (trimethyl orthopropionate), which undergoes a fundamentally different hydrolysis pathway, yielding a carboxylic ester intermediate . This distinction enables orthogonal deprotection strategies in complex syntheses: the ketal can be cleaved under mild aqueous acid while the orthoester remains intact, or vice versa under anhydrous acidic methanol conditions.

Functional Class
Supporting evidence
Dimethyl ketal vs trimethyl orthoester
Enables orthogonal deprotection strategies
Hydrolysis pathways differ fundamentally; not interchangeable
Protecting group strategy Orthogonal deprotection Acetal/ketal exchange

Computed Polarity and Hydrophobicity: 1,2,2- vs 1,1,3-Trimethoxypropane

The computed PSA of 1,2,2-trimethoxypropane is 27.69 Ų with a LogP of 0.64 , indicating moderate polarity. In comparison, 1,1,3-trimethoxypropane (CAS 14315-97-0) exhibits a higher density (0.942 g/mL [1]) and a significantly lower boiling point (45-46 °C at 17 mmHg [1]), reflecting the impact of the 1,1-acetal moiety on intermolecular interactions. The 1,2,2- isomer's intermediate polarity profile may offer distinct advantages in chromatographic separations or liquid-liquid extractions where resolution of polar analytes is critical.

Polarity Profile
Class-level
LogP 0.64; PSA 27.69 Ų
Supports chromatographic method selection
Computed descriptors; experimental confirmation advised
Solvent selection Chromatographic method development Partition coefficient

Hydrolytic Stability and Storage Requirements

As a ketal, 1,2,2-trimethoxypropane is inherently moisture-sensitive and requires storage under anhydrous conditions to prevent hydrolysis . The 1,1,1-orthoester isomer (trimethyl orthopropionate) is similarly designated as moisture-sensitive by suppliers . However, the 1,2,3-trimethoxypropane isomer, which is a tri-ether, lacks the hydrolytically labile carbon-oxygen bonds of acetals/ketals and is reported as a more stable bio-based solvent [1]. This fundamental stability difference means that the 1,2,2-isomer requires more rigorous exclusion of moisture during procurement, transport, and laboratory storage.

Hydrolytic Stability
Class-level
Moisture-sensitive ketal
Requires rigorous anhydrous storage protocols
Tri-ether 1,2,3-isomer is hydrolytically stable
Stability testing Supply chain integrity Long-term storage

Atom Economical Synthetic Utility: Ketal vs Orthoester

The hydrolysis of 1,2,2-trimethoxypropane (ketal) yields methoxyacetone and methanol as by-products . In contrast, hydrolysis of the orthoester 1,1,1-trimethoxypropane yields propionic acid ester and methanol . For synthetic sequences where the presence of a carboxylic acid derivative is detrimental, the ketal provides a cleaner by-product profile. This differential has implications for atom economy and purification overhead in scale-up, justifying a selection preference for the ketal isomer in specific process chemistry applications.

By-Product Profile
Class-level inference
Methoxyacetone + methanol
Cleaner hydrolysis by-products vs orthoester
Impacts purification overhead; atom economy context
Green chemistry metrics Atom economy By-product profile

High-Value Application Scenarios for 1,2,2-Trimethoxypropane Driven by Isomer-Specific Evidence


Orthogonal Protecting Group Strategy for Complex Natural Product Synthesis

In multi-step syntheses requiring sequential deprotection of carbonyl groups, 1,2,2-trimethoxypropane serves as a ketal protecting agent that can be selectively cleaved under mild aqueous acid conditions, while an orthoester-protected ester (derived from 1,1,1-trimethoxypropane) remains intact . This orthogonal reactivity is directly attributable to the fundamental ketal vs orthoester structural difference documented in Section 3, Evidence Item 3.

High-Temperature Distillation and Solvent Recovery Processes

When designing a solvent recovery system, the 1,2,2-isomer's boiling point of 143.1 °C offers operational flexibility relative to the low-boiling 1,1,3-isomer (45-46 °C at 17 mmHg), reducing volatile organic compound losses . Additionally, its higher flash point of 42.7 °C provides a wider safety margin during high-temperature operations compared to the orthoester (flash point 19 °C). These thermal handling advantages make it the preferred choice for processes requiring reflux at atmospheric pressure.

Chromatographic Method Development Requiring Defined Polarity

The computed LogP of 0.64 and PSA of 27.69 Ų for 1,2,2-trimethoxypropane place it in a polarity window distinct from other isomers, making it a valuable reference standard for reversed-phase HPLC method validation . Its intermediate hydrophobicity can help resolve analytes that co-elute with more polar (1,2,3-tri-ether) or less polar (1,1,1-orthoester) isomers.

Academic Research on Ketal Reactivity and Mechanistic Studies

The 1,2,2-trimethoxypropane isomer serves as a well-defined model substrate for studying acid-catalyzed ketal hydrolysis kinetics. Its structurally unambiguous substitution pattern makes it a superior probe over mixed isomer samples for elucidating reaction mechanisms, quantifying kinetic isotope effects, and validating computational reaction models .

Application
Selection Property
Validation Focus
Orthogonal Protecting Group Strategy
Ketal vs orthoester orthogonal reactivity
Verify selective deprotection under mild aqueous acid
High-Temperature Solvent Recovery
Higher boiling point and flash point vs volatile isomers
Assess distillation safety margin and VOC loss reduction
Reversed-Phase HPLC Method Development
Intermediate polarity and hydrophobicity range
Confirm analyte resolution using PSA/LogP context
Ketal Hydrolysis Mechanistic Studies
Unambiguous ketal substitution pattern
Quantify kinetic isotope effects and validate reaction models
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